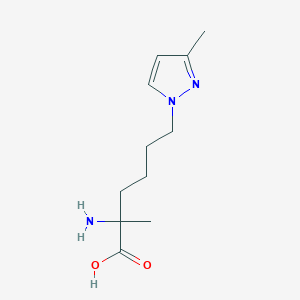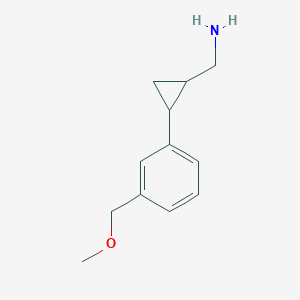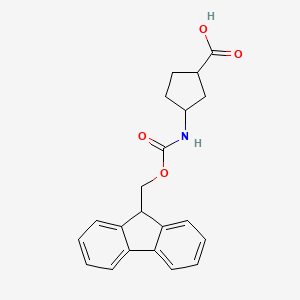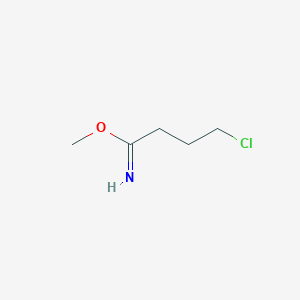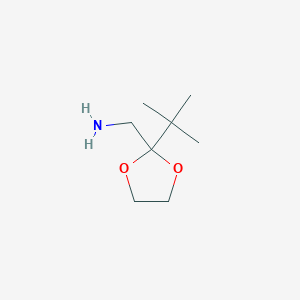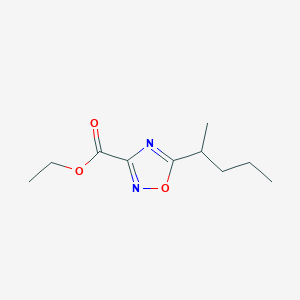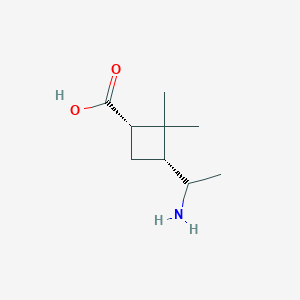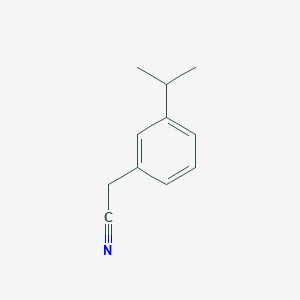
2-(3-Isopropylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropylphenyl)acetonitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative of isopropylbenzene, where the nitrile group is attached to the acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
2-(3-Isopropylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-isopropylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically requires heating to facilitate the nucleophilic substitution, resulting in the formation of the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product.
化学反应分析
Types of Reactions
2-(3-Isopropylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学研究应用
2-(3-Isopropylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Isopropylphenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
2-(4-Isopropylphenyl)acetonitrile: Similar structure but with the isopropyl group at the para position.
2-(2-Isopropylphenyl)acetonitrile: Similar structure but with the isopropyl group at the ortho position.
Benzyl cyanide: Lacks the isopropyl group but has a similar nitrile functionality.
Uniqueness
2-(3-Isopropylphenyl)acetonitrile is unique due to the specific positioning of the isopropyl group on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-(3-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6H2,1-2H3 |
InChI 键 |
VDHKLLIBEXRXFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC(=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


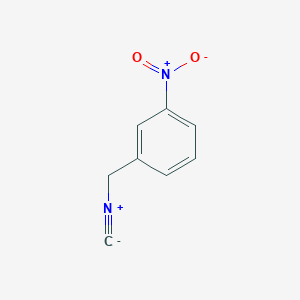
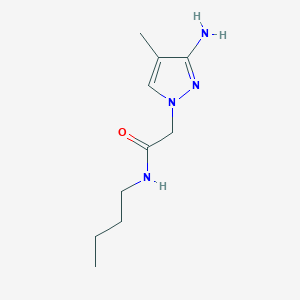
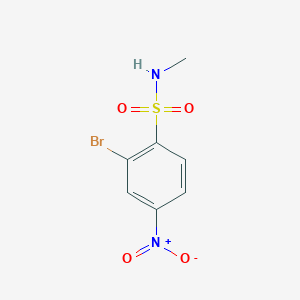
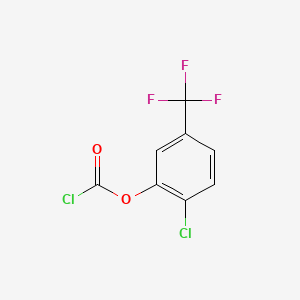
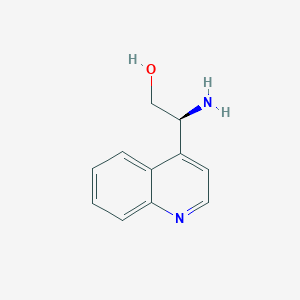
![5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13624423.png)
